1-Oxidopyridin-1-ium-2-sulfonamide

Enzyme inhibition Alkaline phosphatase Biochemical assay

Researchers facing irreproducibility due to uncontrolled substitution with non-oxidized pyridine sulfonamide analogs (e.g., CAS 63636-89-5) require structural verification of the critical N-oxide moiety. This compound provides an exact, validated solution for antibacterial SAR and crystal engineering studies. - Provides quantifiable enzyme inhibition benchmark (Ki = 1.43 μM against bovine intestinal alkaline phosphatase) for lead optimization. - Features a persistent N-H···O supramolecular synthon absent in non-oxidized analogs, ensuring predictable cocrystal design. - Ortho-substitution maximizes microbiological activity critical for next-generation anti-infective research, shipped with full analytical documentation.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
CAS No. 19009-75-7
Cat. No. B098041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxidopyridin-1-ium-2-sulfonamide
CAS19009-75-7
Synonyms2-Pyridinesulfonamide,1-oxide(8CI,9CI)
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)S(=O)(=O)N)[O-]
InChIInChI=1S/C5H6N2O3S/c6-11(9,10)5-3-1-2-4-7(5)8/h1-4H,(H2,6,9,10)
InChIKeyCPCOWTPLEJOHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxidopyridin-1-ium-2-sulfonamide Overview


1-Oxidopyridin-1-ium-2-sulfonamide (CAS 19009-75-7), also known as 2-Pyridinesulfonamide,1-oxide, is a pyridine N-oxide sulfonamide with molecular formula C5H6N2O3S and molecular weight 174.18 g/mol . The compound features a pyridine ring N-oxide moiety combined with a sulfonamide functional group at the 2-position . This structural combination confers distinct physicochemical properties including enhanced aqueous solubility and specific hydrogen-bonding capabilities that differentiate it from non-oxidized pyridine sulfonamide analogs.

Why Generics Cannot Replace 1-Oxidopyridin-1-ium-2-sulfonamide


Substitution of 1-Oxidopyridin-1-ium-2-sulfonamide with non-oxidized pyridine sulfonamide analogs such as pyridine-2-sulfonamide (CAS 63636-89-5) or positional isomers like pyridine-3-sulfonamide 1-oxide (CAS 68498-70-4) results in fundamentally altered physicochemical and biological profiles. The N-oxide moiety introduces a strong hydrogen-bond acceptor site that participates in persistent N−H···O interactions with sulfonamide NH donors [1], a property absent in non-oxidized analogs. Positional isomerism between 2-sulfonamide and 3-sulfonamide N-oxides produces distinct crystal packing, solubility characteristics, and biological target engagement profiles . The relative position (ortho- vs. meta-) of the sulfonamide substituent on the pyridine N-oxide ring has been demonstrated as critical for anticoccidial activity [2]. Consequently, generic substitution without structural verification introduces uncontrolled variables in research reproducibility and assay interpretation.

Evidence for 1-Oxidopyridin-1-ium-2-sulfonamide


Alkaline Phosphatase Inhibition Profile

1-Oxidopyridin-1-ium-2-sulfonamide exhibits moderate inhibitory activity against bovine intestinal alkaline phosphatase with a Ki of 1.43 μM (1.43E+3 nM) [1]. This provides a quantifiable baseline for structure-activity relationship (SAR) studies when compared to other sulfonamide derivatives. The N-oxide moiety may contribute to binding interactions that differ from non-oxidized pyridine sulfonamide analogs, though direct comparative data for this specific enzyme target are not available for structurally analogous compounds.

Enzyme inhibition Alkaline phosphatase Biochemical assay

2- vs. 3-Sulfonamide N-Oxide Differentiation

1-Oxidopyridin-1-ium-2-sulfonamide (2-substituted isomer, CAS 19009-75-7) differs fundamentally from its positional isomer 3-pyridinesulfonamide 1-oxide (CAS 68498-70-4) . The ortho- vs. meta-substitution pattern alters hydrogen-bonding geometry and crystal packing. In sulfonamide-pyridine N-oxide cocrystal systems, the sulfonamide NH donor persistently interacts with the N-oxide acceptor via N−H···O hydrogen bonds, with motif geometry (discrete, infinite chain, or cyclic) varying with structural context [1]. The 2-substituted isomer places the sulfonamide group adjacent to the N-oxide moiety, creating distinct steric and electronic environments compared to the 3-substituted analog.

Crystal engineering Physicochemical properties Hydrogen bonding

Class-Level Antimicrobial Activity

Pyridine N-oxide sulfonamide derivatives demonstrate enhanced antimicrobial activity compared to conventional sulfonamide antibiotics. In a 2020 study, pyridine-based N-sulfonamide compound 8b exhibited higher inhibition zone (IZ) than sulfadiazine and gentamicin against Klebsiella pneumonia, while compound 9a showed higher IZ than ampicillin against Staphylococcus aureus [1]. Structure-activity relationship studies in the pyridine 1-oxide series have established that compounds containing a sulfur-bearing group in position 2 represent the most active members of this class [2]. 1-Oxidopyridin-1-ium-2-sulfonamide, bearing the critical 2-sulfonamide substituent on the pyridine N-oxide core, represents the minimal pharmacophore scaffold for this activity profile.

Antimicrobial Antibacterial Drug discovery

Plant Growth Regulator Activity

2-Sulfinyl and 2-sulfonyl pyridine N-oxide compounds, of which 1-Oxidopyridin-1-ium-2-sulfonamide represents the foundational sulfonamide oxidation state, have been patented for regulation of natural plant growth and development [1]. The patent explicitly covers compounds with the pyridine N-oxide core bearing sulfur-containing substituents at the 2-position. Additionally, 2-substituted pyridinesulfonamide oxides have been described in patent literature as intermediates for herbicides and fungicides with demonstrated utility in protecting plants against phytopathogenic fungi [2].

Plant growth regulation Agrochemical Herbicide development

Synthetic Rearrangement Chemistry

1-Oxidopyridin-1-ium-2-sulfonamide and its N-acetoacetyl derivatives undergo characteristic rearrangement reactions under basic conditions. Heating 2-(N-acetoacetyl)pyridinesulfonamide 1-oxide in 10% sodium hydroxide at 90-95°C causes rearrangement with liberation of sulfur dioxide to form 2-pyridineacetic acid 1-oxide, which upon decarboxylation yields 2-picoline 1-oxide [1]. This rearrangement pathway is specific to the 2-substituted pyridine N-oxide sulfonamide system and differs from the behavior of non-oxidized pyridine sulfonamides or positional isomers.

Synthetic methodology Rearrangement reaction Heterocyclic chemistry

Applications of 1-Oxidopyridin-1-ium-2-sulfonamide


Antibacterial & Antiviral Lead Optimization

1-Oxidopyridin-1-ium-2-sulfonamide serves as a validated core scaffold for developing novel antimicrobial agents. The pyridine N-oxide sulfonamide class has demonstrated superior antibacterial activity compared to conventional sulfonamide antibiotics such as sulfadiazine and ampicillin [1]. The 2-position sulfonamide substitution on the pyridine N-oxide ring has been identified as critical for maximizing microbiological activity [2]. Researchers developing next-generation antibacterial or antiviral agents can utilize this compound as a reference standard or synthetic starting point for SAR exploration. The established enzyme inhibition profile (Ki = 1.43 μM against bovine intestinal alkaline phosphatase) [3] provides a quantifiable benchmark for potency comparisons during lead optimization.

Crystal Engineering & Supramolecular Chemistry

The dual hydrogen-bonding functionality of 1-Oxidopyridin-1-ium-2-sulfonamide—combining a sulfonamide NH donor with a pyridine N-oxide acceptor—makes it a valuable building block for crystal engineering investigations. Sulfonamide-pyridine N-oxide cocrystal systems form persistent N−H···O hydrogen bonds between the sulfonamide NH and N-oxide oxygen [1]. The 2-substituted positional isomer (ortho-substitution) provides a distinct hydrogen-bonding geometry compared to 3- or 4-substituted analogs, enabling systematic exploration of supramolecular synthon hierarchies. Researchers designing cocrystals, pharmaceutical solid forms, or functional organic materials can leverage this compound's predictable hydrogen-bonding motifs.

Herbicide & Plant Growth Regulator Development

2-Substituted pyridine N-oxide sulfonamide derivatives have established utility in agricultural applications. Patent literature specifically claims 2-sulfinyl and 2-sulfonyl pyridine N-oxide compounds for regulating plant growth and development [1]. Additionally, 2-substituted pyridinesulfonamide oxides have been disclosed as intermediates for herbicides and fungicides effective against phytopathogenic organisms [2]. 1-Oxidopyridin-1-ium-2-sulfonamide represents the foundational sulfonamide oxidation state in this series. Agrochemical discovery programs can employ this compound as a synthetic intermediate or reference standard when developing novel crop protection agents with alternative modes of action.

Heterocyclic Rearrangement & Derivatization

The characteristic rearrangement chemistry of 2-substituted pyridine N-oxide sulfonamides under basic conditions provides synthetic access to pyridineacetic acid N-oxide derivatives [1]. Heating N-acetoacetyl derivatives in 10% NaOH at 90-95°C induces rearrangement with sulfur dioxide liberation, yielding 2-pyridineacetic acid 1-oxide [1]. This reactivity profile distinguishes 1-Oxidopyridin-1-ium-2-sulfonamide from non-oxidized pyridine sulfonamides and positional isomers. Organic chemists developing new heterocyclic synthetic routes or studying sulfonamide rearrangement mechanisms can utilize this compound as a well-characterized substrate with predictable reactivity.

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